Mphip

Description

Mphip, commonly referred to as PHIP (Pleckstrin Homology Domain-Interacting Protein), is a critical regulatory protein in insulin signaling pathways, particularly within pancreatic β-cells. PHIP interacts with the Pleckstrin Homology (PH) domain of Insulin Receptor Substrate (IRS) proteins, facilitating tyrosine phosphorylation and downstream metabolic effects. In murine models, this compound (mouse PHIP) exhibits four splice variants, with PHIP1 being the predominant isoform involved in insulin-induced signal transduction .

PHIP1 localizes predominantly in the nucleus and cytoplasm, where it enhances IRS-1 phosphorylation, promotes glucose transporter 4 (GLUT4) membrane translocation, and stimulates β-cell proliferation via cyclin D2 upregulation. Additionally, PHIP1 activates Protein Kinase B (PKB/Akt), which inhibits apoptosis, thereby preserving β-cell mass under metabolic stress . Despite its pivotal role, the precise mechanisms governing PHIP’s interactions with other signaling molecules remain under investigation.

Propriétés

Numéro CAS |

135064-20-9 |

|---|---|

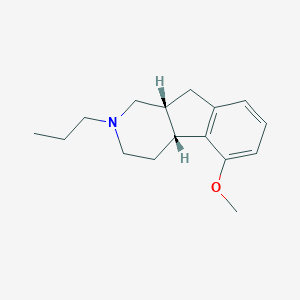

Formule moléculaire |

C16H23NO |

Poids moléculaire |

245.36 g/mol |

Nom IUPAC |

(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine |

InChI |

InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1 |

Clé InChI |

JUJJKXJJQWYOKH-UONOGXRCSA-N |

SMILES |

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |

SMILES isomérique |

CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC |

SMILES canonique |

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |

Synonymes |

5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine 5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer MPHIP |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Contrasts :

- Structural : PHIP lacks the Phosphotyrosine-Binding (PTB) domain present in IRS-1/2, limiting its direct interaction with the insulin receptor .

- Functional : While IRS-1/2 are primary substrates for insulin receptor kinase activity, PHIP acts as an adaptor protein that amplifies IRS signaling. PHIP’s unique role in PKB activation and β-cell survival distinguishes it from IRS proteins, which primarily regulate glucose uptake and mitogenic responses .

Research Findings and Data Analysis

PHIP vs. IRS-1/2 in Insulin Signaling

- GLUT4 Translocation : PHIP1 co-expression with IRS-2 increases GLUT4 membrane localization by 40% compared to IRS-1 alone, suggesting synergistic effects .

- β-Cell Proliferation : PHIP1 overexpression elevates cyclin D2 levels by 2.5-fold, whereas IRS-1/2 deletion reduces β-cell mass by 50% .

Limitations and Uncertainties

- PHIP’s nuclear role remains poorly characterized compared to the well-documented cytoplasmic functions of IRS-1/2.

- Pharmacological targeting of PHIP poses challenges due to structural overlap with other PH domain proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.